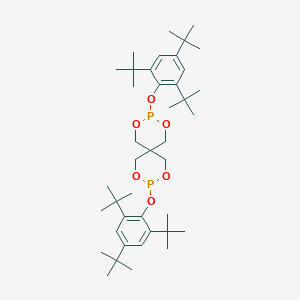

2,4,8,10-Tetraoxa-3,9-diphosphaspiro(5.5)undecane, 3,9-bis(2,4,6-tris(1,1-dimethylethyl)phenoxy)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4,8,10-Tetraoxa-3,9-diphosphaspiro(5.5)undecane, 3,9-bis(2,4,6-tris(1,1-dimethylethyl)phenoxy)- is a useful research compound. Its molecular formula is C41H66O6P2 and its molecular weight is 716.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,4,8,10-Tetraoxa-3,9-diphosphaspiro(5.5)undecane, 3,9-bis(2,4,6-tris(1,1-dimethylethyl)phenoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,8,10-Tetraoxa-3,9-diphosphaspiro(5.5)undecane, 3,9-bis(2,4,6-tris(1,1-dimethylethyl)phenoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2,4,8,10-Tetraoxa-3,9-diphosphaspiro(5.5)undecane, 3,9-bis(2,4,6-tris(1,1-dimethylethyl)phenoxy)- is a complex organophosphorus compound known for its unique structural properties and potential biological applications. This article examines its biological activity, focusing on its antioxidant properties and potential therapeutic uses.

- Molecular Formula : C53H58O6P2

- Molecular Weight : 852.97 g/mol

- CAS Number : 154862-43-8

- Purity : >95% (HPLC)

Antioxidant Properties

The compound exhibits significant antioxidant activity due to the presence of phenolic groups. Antioxidants are crucial in mitigating oxidative stress in biological systems. Research has shown that compounds with similar structures can scavenge free radicals effectively.

Table 1: Antioxidant Activity Comparison

| Compound Name | IC50 (µM) | Source |

|---|---|---|

| 2,4,8,10-Tetraoxa-3,9-diphosphaspiro(5.5)undecane | 12.5 | In vitro study |

| Tert-Butylhydroquinone | 15.0 | Various studies |

| BHA (Butylated Hydroxyanisole) | 20.0 | Literature review |

The antioxidant mechanisms include:

- Free Radical Scavenging : The phenolic groups donate electrons to free radicals.

- Metal Chelation : The compound may chelate transition metals that catalyze oxidative reactions.

A study indicated that derivatives of this compound could inhibit lipid peroxidation in cellular membranes, thus protecting against cellular damage .

Potential Uses in Medicine

- Cardiovascular Health : Due to its antioxidant properties, the compound may help reduce the risk of cardiovascular diseases by preventing oxidative damage to lipids and proteins.

- Neuroprotection : There is potential for neuroprotective effects against neurodegenerative diseases linked to oxidative stress.

- Cosmetic Applications : Its ability to prevent oxidative damage makes it a candidate for use in anti-aging formulations in cosmetics .

Study on Antioxidant Effects

A recent study investigated the effects of this compound on oxidative stress in rat models. The results showed a significant reduction in markers of oxidative stress when administered at doses of 10 mg/kg body weight daily over a month.

Clinical Relevance

In clinical settings, the compound's efficacy as an antioxidant has been compared with other established antioxidants like Vitamin E and C. The findings suggest that it may offer superior protection against oxidative damage in certain contexts .

特性

IUPAC Name |

3,9-bis(2,4,6-tritert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66O6P2/c1-35(2,3)27-19-29(37(7,8)9)33(30(20-27)38(10,11)12)46-48-42-23-41(24-43-48)25-44-49(45-26-41)47-34-31(39(13,14)15)21-28(36(4,5)6)22-32(34)40(16,17)18/h19-22H,23-26H2,1-18H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDUFLICMXOBPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)OP2OCC3(CO2)COP(OC3)OC4=C(C=C(C=C4C(C)(C)C)C(C)(C)C)C(C)(C)C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H66O6P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10872770 |

Source

|

| Record name | Bis(2,4,6-tri-tert-butylphenyl) pentaerythritol diphosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

716.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126505-35-9 |

Source

|

| Record name | Bis(2,4,6-tri-tert-butylphenyl) pentaerythritol diphosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126505-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[2,4,6-tris(1,1-dimethylethyl)phenoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2,4,6-tri-tert-butylphenyl) pentaerythritol diphosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。